4-Dimethylamino-3'-trifluoromethylbiphenyl
Overview
Description
4-Dimethylamino-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C15H14F3N and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a biphenyl structure. It is used in various scientific research applications and synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-3’-trifluoromethylbiphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine (NH(CH3)2) as the nucleophile.
Industrial Production Methods
Industrial production methods for 4-Dimethylamino-3’-trifluoromethylbiphenyl may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-3’-trifluoromethylbiphenyl undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Dimethylamine (NH(CH3)2) and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction may produce reduced biphenyl derivatives .
Scientific Research Applications
4-Dimethylamino-3’-trifluoromethylbiphenyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Dimethylamino-3’-trifluoromethylbiphenyl involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
4-Dimethylamino-3’-trifluoromethylbiphenyl can be compared with other similar compounds, such as:
4-Dimethylamino-3’-fluorobiphenyl: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Dimethylamino-3’-chlorobiphenyl: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-Dimethylamino-3’-bromobiphenyl: Similar structure but with a bromine atom instead of a trifluoromethyl group.
The uniqueness of 4-Dimethylamino-3’-trifluoromethylbiphenyl lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c1-19(2)14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16,17)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSNCQDKHZSFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202581 | |
Record name | N,N-Dimethyl-3′-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-48-0 | |
Record name | N,N-Dimethyl-3′-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844856-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3′-(trifluoromethyl)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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